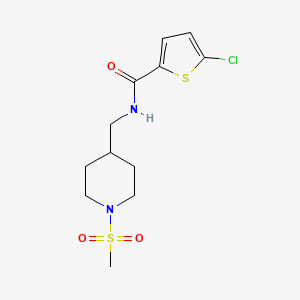![molecular formula C16H21N5O2 B2363449 (2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380059-83-4](/img/structure/B2363449.png)
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPPM and is known for its unique structure and properties. In
Wirkmechanismus
DPPM works by binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups to target proteins, effectively inhibiting the activity of the kinase. The selectivity of DPPM for a specific kinase is due to the unique structure of the compound, which allows it to fit into the ATP-binding site of the kinase.
Biochemical and Physiological Effects:
DPPM has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration. DPPM has also been shown to have anti-inflammatory effects in animal models, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPPM in lab experiments is its selectivity for a specific protein kinase. This allows researchers to study the function of this kinase in various biological processes. However, one limitation of using DPPM is its potential toxicity. The compound has been shown to be toxic to cells at high concentrations, making it important for researchers to carefully control the dosage of the compound in experiments.
Zukünftige Richtungen
There are several future directions for research involving DPPM. One potential direction is to study the effects of DPPM on other protein kinases. This could lead to the discovery of new therapeutic targets for various diseases. Another potential direction is to modify the structure of DPPM to improve its selectivity and reduce its toxicity. This could lead to the development of more effective chemical probes for studying protein kinases. Finally, DPPM could be used in combination with other compounds to develop new therapeutic strategies for cancer and inflammatory diseases.
Conclusion:
In conclusion, DPPM is a valuable tool for studying the activity of protein kinases in scientific research. Its unique structure and properties make it a selective inhibitor of a specific kinase, making it useful for studying the function of this kinase in various biological processes. While there are limitations to using DPPM in lab experiments, its potential for future research makes it an important compound to study.
Synthesemethoden
The synthesis of DPPM involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 2,5-dimethylpyrazole with 3-bromomethylpyridine to form 3-(pyridin-3-yl)-2,5-dimethylpyrazole. This intermediate is then reacted with 2-chloromethylpyrimidine to form (2,5-dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. The final product is obtained by purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
DPPM has been extensively studied for its potential use in scientific research. It is primarily used as a chemical probe to study the activity of protein kinases. DPPM has been shown to selectively inhibit the activity of a specific protein kinase, making it a valuable tool for studying the function of this kinase in various biological processes.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-9-14(20(2)19-12)15(22)21-8-3-5-13(10-21)11-23-16-17-6-4-7-18-16/h4,6-7,9,13H,3,5,8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJGHAVJDCMCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)



![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
